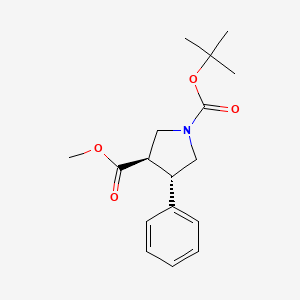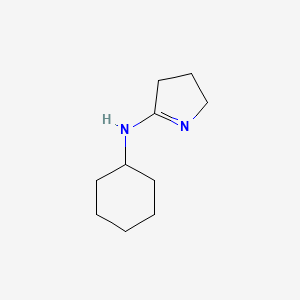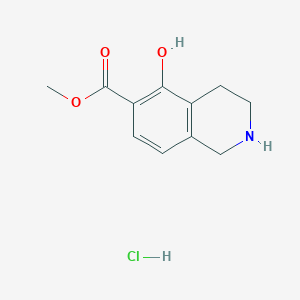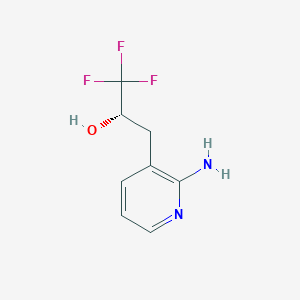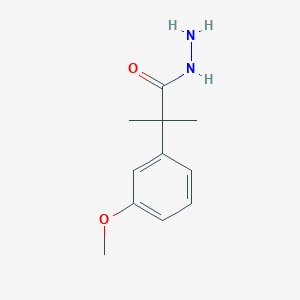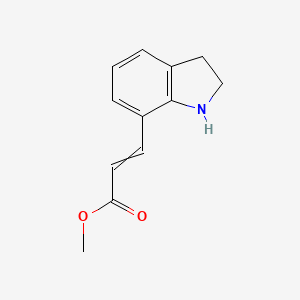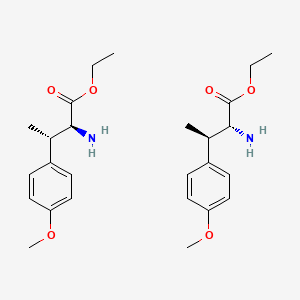
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester: is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester typically involves multi-step organic synthesis One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and chiral resolution are often employed. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid: Similar in structure but lacks the methoxy group.
2-Amino-3-cyano-4H-chromenes: Contains a similar amino group but differs in the core structure.
Uniqueness
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester is unique due to its specific stereochemistry and the presence of both amino and methoxy groups
Propiedades
Fórmula molecular |
C26H38N2O6 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
ethyl (2R,3R)-2-amino-3-(4-methoxyphenyl)butanoate;ethyl (2S,3S)-2-amino-3-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/2C13H19NO3/c2*1-4-17-13(15)12(14)9(2)10-5-7-11(16-3)8-6-10/h2*5-9,12H,4,14H2,1-3H3/t2*9-,12-/m10/s1 |
Clave InChI |
GDAPTYWKZBLVLP-CTYLOOMBSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]([C@H](C)C1=CC=C(C=C1)OC)N.CCOC(=O)[C@H]([C@@H](C)C1=CC=C(C=C1)OC)N |
SMILES canónico |
CCOC(=O)C(C(C)C1=CC=C(C=C1)OC)N.CCOC(=O)C(C(C)C1=CC=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
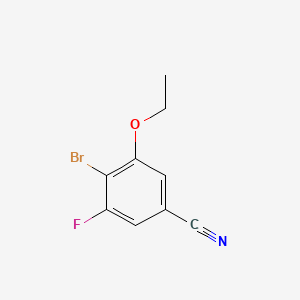
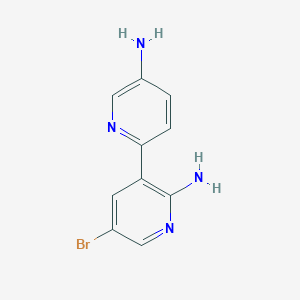
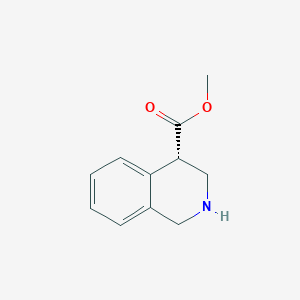

![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)
